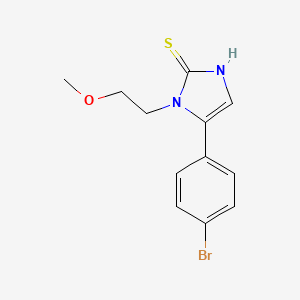

5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol

CAS No.: 1105189-81-8

Cat. No.: VC2912655

Molecular Formula: C12H13BrN2OS

Molecular Weight: 313.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105189-81-8 |

|---|---|

| Molecular Formula | C12H13BrN2OS |

| Molecular Weight | 313.22 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-3-(2-methoxyethyl)-1H-imidazole-2-thione |

| Standard InChI | InChI=1S/C12H13BrN2OS/c1-16-7-6-15-11(8-14-12(15)17)9-2-4-10(13)5-3-9/h2-5,8H,6-7H2,1H3,(H,14,17) |

| Standard InChI Key | WULOCSKZKNCADA-UHFFFAOYSA-N |

| SMILES | COCCN1C(=CNC1=S)C2=CC=C(C=C2)Br |

| Canonical SMILES | COCCN1C(=CNC1=S)C2=CC=C(C=C2)Br |

Introduction

Structural Characteristics and Molecular Properties

5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol is characterized by its unique molecular architecture featuring an imidazole core with specific substituents. Based on structural analysis, the compound contains an imidazole ring with a bromophenyl group at the 5-position, a thiol group at the 2-position, and a 2-methoxyethyl substituent at the N-1 position. This spatial arrangement confers distinct chemical and biological properties to the molecule.

Molecular Identity and Basic Properties

The key molecular characteristics of the compound are summarized in Table 1:

| Property | Description |

|---|---|

| Molecular Formula | C12H13BrN2OS |

| Molecular Weight | Approximately 313.21 g/mol |

| Chemical Structure | Imidazole ring with 4-bromophenyl at C-5, thiol at C-2, and 2-methoxyethyl at N-1 |

| Functional Groups | Imidazole, thiol, bromophenyl, methoxyether |

| Physical Appearance | Likely a crystalline solid (based on similar compounds) |

Structural Features and Their Significance

The presence of the bromophenyl group enhances the compound's lipophilicity and electron-withdrawing capacity, which likely influences its binding affinity to biological targets. The imidazole ring serves as a versatile heterocyclic scaffold known for its importance in medicinal chemistry, while the thiol group at the 2-position introduces potential for further functionalization and metal coordination. The 2-methoxyethyl substituent likely contributes to improved solubility profiles compared to analogous compounds with purely aromatic substituents.

Synthesis Methodologies

The synthesis of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol would typically involve multi-step organic reactions. Based on synthetic approaches for structurally similar compounds, several potential routes can be proposed.

General Synthetic Approach

Drawing from synthetic methodologies used for similar imidazole derivatives, the synthesis would likely involve:

-

Formation of the appropriately substituted imidazole core structure

-

Introduction of the bromophenyl group at the 5-position

-

Addition of the thiol functionality at the 2-position

-

Attachment of the 2-methoxyethyl group at the N-1 position

Detailed Synthetic Routes

A potential synthetic pathway may involve the following sequence:

-

Preparation of an appropriately substituted α-bromoketone from 4-bromoacetophenone

-

Reaction with a formamidine derivative to construct the imidazole ring

-

N-alkylation with 2-methoxyethyl halide to introduce the methoxyethyl group

-

Incorporation of the thiol group via reaction with an appropriate sulfur source

The synthesis would require specific reaction conditions, including:

| Reaction Step | Typical Conditions | Key Reagents |

|---|---|---|

| Imidazole Formation | Reflux, 4-8 hours | Formamidine derivatives, DMF or ethanol as solvent |

| N-Alkylation | Base (e.g., K2CO3, NaH), room temperature to mild heating | 2-methoxyethyl halide |

| Thiol Introduction | Reflux in polar solvent | Sulfur sources (e.g., thiourea, Lawesson's reagent) |

These synthetic approaches are derived from methodologies used for related imidazole-thiol compounds, as detailed in the literature .

Chemical Reactivity

The reactivity of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol is largely determined by its functional groups, particularly the thiol group and the imidazole ring.

Thiol Group Reactivity

The thiol group at the 2-position of the imidazole ring is particularly reactive and can participate in various transformations:

-

Alkylation reactions with alkyl halides to form thioethers

-

Oxidation to form disulfides under mild oxidizing conditions

-

Metal coordination through the sulfur atom

For example, the thiol group can react with ethyl chloroacetate in the presence of triethylamine (TEA) to form the corresponding thioether derivative, similar to reactions observed for related compounds .

Bromophenyl Group Modifications

The bromophenyl moiety serves as a versatile handle for further structural elaboration:

-

Transition metal-catalyzed cross-coupling reactions (Suzuki, Stille, Negishi)

-

Lithium-halogen exchange followed by electrophilic quenching

-

Reductive debromination to form the corresponding phenyl derivative

Imidazole Ring Transformations

The imidazole core can undergo various reactions:

-

Electrophilic substitution reactions at unsubstituted positions

-

Coordination with metal ions through nitrogen atoms

-

Acid-base reactions due to its amphoteric nature

-

Hydrogen bonding interactions in biological systems

Biological and Pharmaceutical Relevance

| Potential Activity | Structural Basis | Comparable Compounds |

|---|---|---|

| Antimicrobial | Imidazole core with thiol group | Imidazole derivatives with thiol/thioether functionalities |

| Anticancer | Bromophenyl group and imidazole scaffold | Imidazole-based compounds with anticancer properties |

| Anti-inflammatory | Thiol-containing heterocycles | Thiol-substituted imidazoles |

| Enzyme Inhibition | Affinity for metal-containing enzymes | Imidazole-thiol compounds targeting metalloproteins |

Structure-Activity Relationships

The specific substitution pattern in 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol likely influences its biological activity:

-

The bromophenyl group enhances lipophilicity and may improve membrane permeability

-

The 2-methoxyethyl substituent may provide a balance between lipophilicity and hydrophilicity

-

The thiol group potentially serves as a zinc-binding group in metalloenzymes

-

The imidazole ring can participate in hydrogen bonding interactions with target proteins

Analytical Characterization

Spectroscopic Properties

Based on studies of related compounds, 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol would likely exhibit characteristic spectroscopic features:

Infrared Spectroscopy

Expected key IR absorption bands:

-

2550-2600 cm⁻¹ (S-H stretching)

-

1400-1600 cm⁻¹ (imidazole ring vibrations)

-

1000-1300 cm⁻¹ (C-O stretching from methoxyethyl group)

Nuclear Magnetic Resonance

Predicted ¹H-NMR signals would include:

-

Imidazole C-4 proton (singlet, δ 7.0-8.0 ppm)

-

Aromatic protons from bromophenyl group (doublets, δ 7.2-7.6 ppm)

-

Methoxyethyl protons (multiplets, δ 3.3-4.3 ppm)

-

Thiol proton (singlet, δ 1.8-2.5 ppm, potentially exchangeable)

Chromatographic Behavior

For analytical purposes, 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol would likely exhibit specific chromatographic characteristics:

-

HPLC: Good retention on reverse-phase columns due to its moderate lipophilicity

-

TLC: Visualization potentially achieved using UV detection and iodine staining

-

GC-MS: Likely requires derivatization of the thiol group for improved volatility and peak shape

Comparative Analysis with Related Compounds

The properties of 5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazole-2-thiol can be better understood through comparison with structurally related compounds:

| Compound | Key Structural Difference | Potential Impact on Properties |

|---|---|---|

| 5-(4-bromophenyl)-1-methyl-1H-imidazole-2-thiol | Methyl vs. 2-methoxyethyl at N-1 | Reduced solubility, altered bioavailability |

| 5-(4-bromophenyl)-1-[4-(trifluoromethoxy)phenyl]-1H-imidazole-2-thiol | Trifluoromethoxyphenyl vs. 2-methoxyethyl at N-1 | Increased lipophilicity, different binding profile |

| 2-((5-(4-bromophenyl)-1-(2-methoxyethyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide | Thioether-acetamide vs. thiol at C-2 | Different reactivity profile, altered pharmacokinetics |

Future Research Directions

Synthetic Optimization

Future research could focus on:

-

Development of more efficient synthetic routes with higher yields

-

Green chemistry approaches to minimize environmental impact

-

Scale-up methods for potential industrial production

-

Stereoselective synthesis if chirality is introduced in derivatives

Biological Evaluation

Additional studies should investigate:

-

Comprehensive antimicrobial screening against diverse pathogens

-

Anticancer activity assessment against various cell lines

-

Structure-activity relationship studies through systematic modification

-

Mechanistic studies to elucidate biological targets and modes of action

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume